N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide
Description
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide is a benzamide derivative featuring a Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) core. The compound’s structure includes a conjugated enamine system (C=N) bridging the benzamide and Meldrum’s acid moieties. This design enables unique electronic properties, such as keto-enol tautomerism, which influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-9-6-4-5-7-10(9)12(17)16-8-11-13(18)20-15(2,3)21-14(11)19/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAHHRFMNOZNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 255.27 g/mol. It features a dioxan ring structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO5 |
| Molecular Weight | 255.27 g/mol |
| Purity | >90% |
| Physical Form | Solid |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for numerous physiological processes. GPCRs are involved in signal transduction and can influence cellular responses such as metabolism and inflammation .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that affect cellular function and disease progression.
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A431 (epidermoid carcinoma), Bcap-37 (breast cancer), and Fadu (head and neck cancer).
- Findings : The compound demonstrated significant dose-dependent inhibition of cell proliferation in these lines.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties:
- Mechanism : It potentially reduces the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.
Case Studies
- Case Study on Cell Proliferation : In vitro studies using A431 cells showed a reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, supporting its potential as an antitumor agent.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₁₅H₁₅NO₆ (based on analogs in ).
- Functional Groups :
- Meldrum’s acid (electron-withdrawing dioxane-dione ring).
- 2-Methylbenzamide (aromatic amide with methyl substituent).
- Applications: Intermediate in synthesizing bioactive molecules, including 4(1H)-quinolone derivatives via thermolysis .
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
The benzamide substituent significantly impacts electronic, steric, and pharmacological properties. Key analogs include:
Key Findings :
Common Steps :
Activation of Carboxylic Acids : Use of carbodiimides (e.g., EDC) and catalysts (e.g., DMAP) for amide bond formation .
Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions .
Crystallographic and Intermolecular Interactions
Meldrum’s acid derivatives exhibit distinctive packing patterns due to hydrogen bonding and π-π interactions:
Target Compound vs. Analogs :
- The 2-methyl group may introduce steric hindrance, reducing π-π stacking efficiency compared to unsubstituted benzamides.
- Methoxy analogs likely form stronger hydrogen bonds due to oxygen’s lone pairs .
Q & A
Q. Table 1: Key Synthetic Parameters for Analogous Compounds
| Parameter | Typical Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent (Polarity) | DMF > Acetonitrile | +15–20% | |
| Base Strength | K₂CO₃ > NaHCO₃ | +10–25% | |
| Temperature | 80–100°C > RT | +30% (kinetic) |
Q. Table 2: Characterization Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
